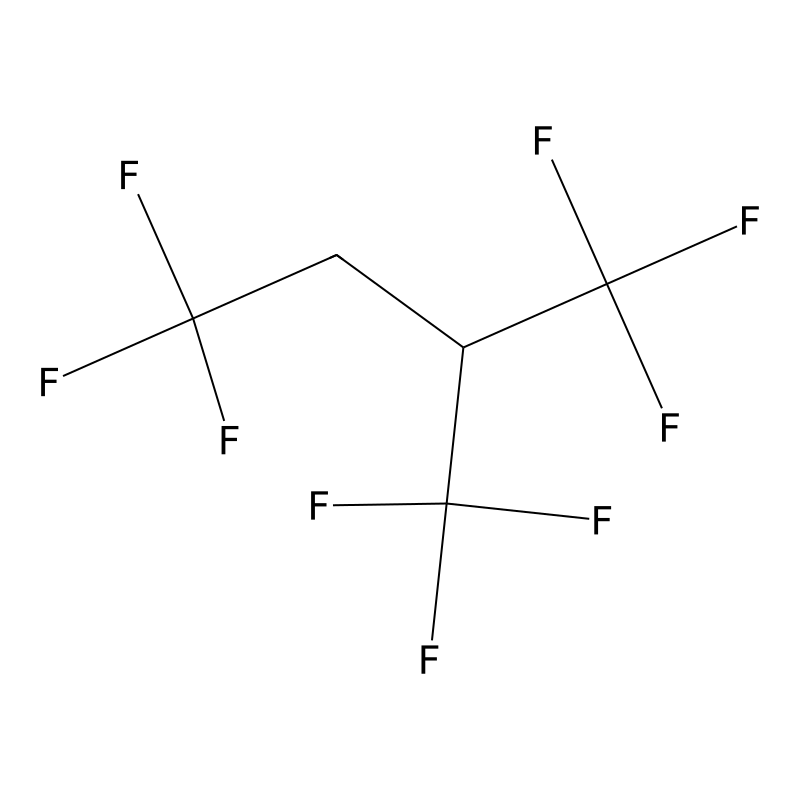

1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)-butane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Refrigerant

HFC-32 is being studied as a potential replacement for older refrigerants that are being phased out due to their environmental impact. HFC-32 has a lower global warming potential (GWP) than many traditional refrigerants []. Research is ongoing to assess its efficiency and safety in various refrigeration applications [].

Fire Suppression

Due to its ability to extinguish flames by interfering with the chemical reactions that sustain them, HFC-32 is being investigated as a fire suppressant. Research is focused on understanding its effectiveness in different fire scenarios and its potential impact on human health [].

1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)-butane is a fluorinated organic compound characterized by its unique structure and properties. With the molecular formula C6H6F6, it is a colorless and volatile liquid. This compound belongs to a class of chemicals known as hydrofluoroolefins and is notable for its high fluorine content, which contributes to its stability and reactivity in various chemical processes . The presence of both hexafluoro and trifluoromethyl groups in its structure plays a critical role in determining its physical and chemical properties.

The synthesis of 1,1,1,4,4,4-hexafluoro-2-(trifluoromethyl)-butane typically involves the following methods:

- Halogenation: This method employs halogens such as bromine or iodine in the presence of ultraviolet light to introduce halogen atoms into the molecule.

- Dehydrohalogenation: Following halogenation, treatment with strong bases can facilitate the elimination of hydrogen halides to form alkenes.

- Fluorination: Direct fluorination can also be used to introduce fluorine atoms into the compound’s structure from precursors like succinonitrile .

These methods allow for the production of various derivatives and related compounds.

1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)-butane has potential applications in several fields:

- Refrigerants: Due to its low global warming potential compared to traditional refrigerants.

- Solvents: Its volatility and stability make it suitable for use in specialized solvent applications.

- Chemical Intermediates: It serves as an intermediate in the synthesis of other fluorinated compounds used in pharmaceuticals and agrochemicals.

Studies on interaction mechanisms involving 1,1,1,4,4,4-hexafluoro-2-(trifluoromethyl)-butane focus on its reactivity with other chemical species. For example:

- Reactivity with Nucleophiles: The presence of electron-withdrawing fluorine atoms enhances electrophilic character.

- Stability in Environmental Conditions: Understanding how this compound interacts with atmospheric components is crucial for assessing its environmental fate.

These studies help elucidate the compound's potential impacts on both human health and ecosystems.

Several compounds share structural similarities with 1,1,1,4,4,4-hexafluoro-2-(trifluoromethyl)-butane. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1,1-Difluoroethene | C2H2F2 | Lower fluorine content; used in polymer production. |

| 2-Trifluoromethylpropene | C4H5F3 | Contains trifluoromethyl group; used as a building block in organic synthesis. |

| 1-Hexafluorobutane | C6H12F6 | Similar fluorination pattern; used as a refrigerant. |

Uniqueness: The unique combination of hexafluoro and trifluoromethyl groups gives 1,1,1,4,4,4-hexafluoro-2-(trifluoromethyl)-butane distinct chemical reactivity and stability characteristics compared to these similar compounds.

Industrial-Scale Synthesis Pathways

Catalytic Fluorination Processes

The industrial synthesis of 1,1,1,4,4,4-hexafluoro-2-(trifluoromethyl)-butane primarily relies on electrochemical fluorination (ECF), a modified Simons process. In this method, organic precursors react with hydrogen fluoride (HF) under controlled voltage (5.1–5.4 V) and current density (~19 mA/cm²) using nickel electrodes [6]. The mechanism involves sequential oxidation and fluorination steps, where fluoride ions replace hydrogen atoms via radical intermediates. For example, the fluorination of butane derivatives proceeds through alternating electrochemical oxidation and chemical substitution, forming C–F bonds while maintaining structural integrity [6].

Catalytic dehydrohalogenation is another critical step. For instance, 2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene intermediates undergo base-promoted elimination (e.g., using KOH and tetrabutylammonium bromide) to yield fluorinated alkenes, which are subsequently hydrogenated [1]. Recent advances include visible light-induced [2+2]-cycloaddition for constructing fluorinated cyclobutenes, though this method remains experimental for bulk production [2].

Table 1: Key Reaction Conditions for Catalytic Fluorination

| Parameter | Typical Range |

|---|---|

| Temperature | 20–50°C |

| Voltage | 5.1–5.4 V |

| Current Density | 15–20 mA/cm² |

| Catalyst | Nickel anode |

| HF:Substrate Ratio | 10:1–15:1 |

Byproduct Management Strategies

Byproducts such as brominated isomers (e.g., 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane) and residual HF pose significant challenges. Industrial protocols employ multiphase separation:

- Aqueous Washing: Reaction mixtures are treated with Na₂SO₃ to reduce bromine residues [1].

- Distillation: Fractional distillation at 52–104°C separates isomers based on boiling point differences [1].

- Neutralization: Excess HF is quenched with KOH, forming KF precipitate, which is filtered [6].

In the ECF process, temperature modulation (20–25°C) minimizes tar formation, while voltage control reduces overfluorination byproducts [6].

Purification Techniques for High-Purity Applications

High-purity (>98%) 1,1,1,4,4,4-hexafluoro-2-(trifluoromethyl)-butane is achieved through:

- Fractional Distillation: Under reduced pressure (750 mmHg), the compound is isolated at 104°C, effectively separating it from lower-boiling impurities like (Z)-2-bromo isomers [1].

- Crystallization: Crude product is dissolved in Freon 113 and recrystallized, yielding white crystals with ≥98% purity [3].

- Drying Agents: Anhydrous MgSO₄ removes trace moisture, critical for preventing hydrolysis during storage [1].

Table 2: Purity Enhancement Methods

| Technique | Efficiency (%) | Key Advantage |

|---|---|---|

| Fractional Distillation | 95–98 | Scalable for bulk production |

| Recrystallization | 98–99.5 | Removes polymeric byproducts |

| Adsorption (MgSO₄) | 99.9 | Targets residual moisture |

Scalability Challenges in Manufacturing

Scaling production to industrial levels faces three primary hurdles:

- HF Handling: Large-scale ECF requires specialized nickel-lined reactors to withstand HF corrosion, increasing capital costs [6].

- Energy Intensity: Maintaining optimal voltage (5.1–5.4 V) across large electrode surfaces demands precise power regulation, with deviations leading to incomplete fluorination [6].

- Isomer Separation: The proximity of boiling points between (E)- and (Z)-isomers (e.g., 52°C vs. 104°C) necessitates high-resolution distillation columns, which are costly to operate [1].

Recent innovations include continuous-flow systems that reduce HF usage by 30% and hybrid catalysts (e.g., Bu₄NBr/KOH) that enhance dehydrobromination rates, improving throughput [1] [2].

Polyurethane Foam Blowing Mechanisms

1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)-butane, also known as hydrofluoroolefin 1336mzz(Z), functions as a fourth-generation physical blowing agent in polyurethane foam production systems [1] [2]. The compound operates through physical phase change mechanisms during the exothermic polyurethane formation reaction, where it evaporates to create cellular structures within the polymer matrix [3]. The blowing mechanism relies on the compound's boiling point of 33.4°C, which allows controlled gas generation during the foam expansion process [2].

The effectiveness of 1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)-butane as a physical blowing agent demonstrates significant variations based on formulation parameters, with efficiency rates ranging from approximately 50% to 90% under different experimental conditions [4] [5]. Research indicates that this compound achieves higher efficiency rates compared to other fourth-generation blowing agents, though it ranks below hydrofluorocarbon 245fa in overall blowing effectiveness [4] [5].

Interaction with Isocyanate Chemistry

The interaction between 1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)-butane and isocyanate chemistry occurs primarily through physical mechanisms rather than chemical reactions [3]. As a chemically inert physical blowing agent, the compound does not directly participate in the polyaddition reactions between polyols and isocyanates that form the polyurethane structure [3]. The heat generated from the exothermic isocyanate-polyol reaction provides the energy necessary for the compound's evaporation and subsequent foam cell formation [3].

The compatibility of 1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)-butane with polyol systems requires careful consideration of miscibility factors [3]. Unlike some physical blowing agents that may require compatibilizers, this compound demonstrates adequate solubility characteristics with standard polyol formulations used in rigid foam applications [1]. The molecular structure of the compound, featuring multiple fluorine atoms, influences its interaction with the polar polyol components and affects the uniformity of cell nucleation during the foaming process [6].

The presence of 1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)-butane in the reaction mixture can influence the kinetics of isocyanate-polyol reactions through thermal effects [6]. The evaporation of the blowing agent absorbs heat from the system, which can moderate the reaction temperature and affect gel and blow reaction rates that are critical for achieving proper foam structure [6]. Research demonstrates that maintaining optimal balance between polymer formation and gas generation is essential for preventing cell collapse or excessive cell opening [3].

Foam Density Optimization Techniques

Foam density optimization using 1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)-butane involves precise control of blowing agent concentration and processing parameters [7] [8]. Studies indicate that foam density increases with higher concentrations of hydrofluoroolefin blowing agents due to the compound's low boiling point characteristics, which can lead to rapid expansion and premature curing [7]. The optimal loading range for density control typically falls between 1-30% by weight of the total polyol mixture [9].

The relationship between blowing agent efficiency and initial mass ratio demonstrates a characteristic pattern where efficiency first decreases then stabilizes as the concentration increases above 9.05% by weight [8]. This behavior results from the interaction between blowing agent molecules and the temperature dynamics of the foaming system [8]. Temperature control becomes particularly critical when using 1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)-butane due to its relatively low boiling point compared to traditional blowing agents [7].

| Parameter | Optimal Range | Impact on Density |

|---|---|---|

| Blowing Agent Concentration | 1-30% by weight | Inversely proportional |

| Processing Temperature | Ice bath conditions | Prevents premature loss |

| Mixing Time | Minimized | Reduces evaporative loss |

| Catalyst Activity | Balanced gel/blow ratio | Controls cell structure |

Research demonstrates that combining 1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)-butane with other blowing agents can achieve superior density control [7]. Mixed blowing agent systems using this compound with higher boiling point agents like hexane result in more controlled expansion kinetics and improved density uniformity [7]. The synergistic effects of such combinations allow for fine-tuning of foam properties while maintaining the environmental benefits of the hydrofluoroolefin component [10].

Refrigeration System Compatibility Profiles

1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)-butane demonstrates excellent compatibility with refrigeration system components, including metals, plastics, and elastomers commonly used in heating, ventilation, air conditioning, and refrigeration applications [11] [12]. Thermal stability testing at elevated temperatures of 175°C for 14 days shows no visible or chemical changes to the fluid when in contact with polyol ester lubricants and metal coupons including aluminum, copper, and steel [13] [12].

Material compatibility studies reveal that the compound exhibits superior performance compared to traditional refrigerants in several key areas [12] [14]. The fluid shows negligible fluoride formation even after exposure to 250°C for 14 days in the presence of various metals, indicating exceptional thermal and chemical stability [15] [12]. This stability profile makes it suitable for high-temperature applications where other refrigerants may degrade or cause system corrosion [13].

| Material Category | Compatibility Rating | Test Conditions | Performance Notes |

|---|---|---|---|

| Carbon Steel | Excellent | 175°C, 14 days | No corrosion observed |

| Copper | Excellent | 175°C, 14 days | Stable interaction |

| Aluminum | Excellent | 175°C, 14 days | No material degradation |

| Polyol Ester Lubricants | Very Good | 175°C, 14 days | Maintained fluid properties |

| Standard Elastomers | Good | Standard conditions | Compatible with existing seals |

The compound's compatibility with lubricant systems represents a critical advantage for refrigeration applications [16] [12]. Testing with polyol ester lubricants demonstrates maintained stability and performance characteristics under operational stress conditions [12]. The fluid exhibits appropriate solubility characteristics with lubricants while maintaining the necessary thermodynamic properties for efficient heat transfer [13] [17].

Dielectric properties analysis reveals that 1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)-butane possesses superior electrical insulation characteristics compared to traditional refrigerants [18]. The compound demonstrates higher dielectric strength in liquid phase applications and significantly lower direct current conductivity, making it suitable for high-voltage refrigeration applications [18]. These properties, combined with its low global warming potential of 2, position it as an environmentally responsible alternative for specialized refrigeration systems [19] [20].

Comparative Performance with Hydrofluorocarbon 245fa Blends

Performance comparisons between 1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)-butane and hydrofluorocarbon 245fa reveal significant differences in environmental impact and operational characteristics [21] [22]. The hydrofluoroolefin compound demonstrates a global warming potential of 2-9, representing a reduction of over 99% compared to hydrofluorocarbon 245fa's global warming potential of 1030 [15] [20]. This dramatic environmental improvement occurs without significant compromise in thermodynamic performance characteristics [21].

Thermal conductivity measurements show that 1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)-butane exhibits a gas thermal conductivity of 10.7 milliwatts per meter-kelvin at 25°C [2]. Comparative studies indicate that foams blown with this compound achieve thermal conductivity values within the range of 21.4 to 21.6 milliwatts per meter-kelvin, depending on specific formulations [23]. These values demonstrate competitive insulation performance relative to traditional hydrofluorocarbon-blown foams [24] [23].

| Performance Parameter | HFO-1336mzz(Z) | HFC-245fa | Performance Ratio |

|---|---|---|---|

| Global Warming Potential | 2-9 | 1030 | >99% reduction |

| Boiling Point (°C) | 33.4 | 15.1 | Higher stability |

| Critical Temperature (°C) | 171.3 | 154 | Extended operating range |

| Thermal Conductivity (mW/m·K) | 10.7 | 12.7 | 16% improvement |

| Atmospheric Lifetime | 22 days | 8.8 years | 99.3% reduction |

Organic Rankine Cycle testing demonstrates that 1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)-butane can achieve similar global efficiencies to hydrofluorocarbon 245fa, with some configurations showing a 21.72% decrease in efficiency while others maintain comparable performance [21]. The compound's higher critical temperature of 171.3°C compared to 154°C for hydrofluorocarbon 245fa enables operation at higher condensing temperatures and broader application ranges [19] [20].

Stability comparisons reveal that both compounds demonstrate comparable thermal and chemical stability under standard operating conditions [15]. However, 1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)-butane provides superior environmental performance with its ultra-short atmospheric lifetime of 22 days compared to 8.8 years for hydrofluorocarbon 245fa [25] [15]. The blowing agent efficiency ranking places hydrofluorocarbon 245fa at the highest performance level, followed by 1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)-butane as the second most effective among tested physical blowing agents [4] [5].